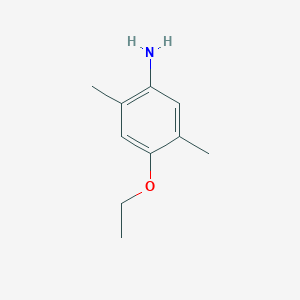

4-Ethoxy-2,5-dimethylaniline

Übersicht

Beschreibung

Molecular Structure Analysis

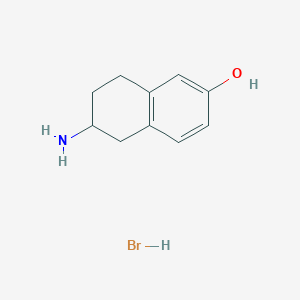

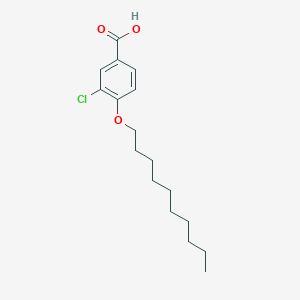

The molecular structure of 4-Ethoxy-2,5-dimethylaniline contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-Ethoxy-2,5-dimethylaniline has a molecular weight of 165.24 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Relevant Papers There are several papers related to 4-Ethoxy-2,5-dimethylaniline and similar compounds . These papers discuss various aspects such as differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives .

Wissenschaftliche Forschungsanwendungen

Biomass Conversion and Sustainable Materials

4-Ethoxy-2,5-dimethylaniline plays a role in the synthesis of furan derivatives from plant biomass, contributing to the development of sustainable polymers, fuels, and chemicals. This application is significant in seeking alternatives to non-renewable hydrocarbon sources, highlighting its potential in green chemistry and sustainable material production. The conversion process involves catalytic systems that facilitate the transformation of hexose carbohydrates and lignocellulose into valuable furan-based compounds, which can serve as monomers for polymer synthesis or as biofuels, emphasizing the chemical's versatility in supporting eco-friendly solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Enhancement of Photodynamic Therapy

In the medical field, 4-Ethoxy-2,5-dimethylaniline is explored for its potential to enhance photodynamic therapy (PDT), a treatment modality for various cancers and skin conditions. By improving the accumulation of protoporphyrin IX (PpIX) in lesions, this compound could optimize the therapeutic effects of PDT. Research indicates that strategies to increase the penetration of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) into the skin, potentially involving 4-Ethoxy-2,5-dimethylaniline, could lead to better clinical outcomes. The focus on such compounds underscores the ongoing efforts to refine PDT protocols for higher efficacy and patient outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Eigenschaften

IUPAC Name |

4-ethoxy-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFGRYUGZNOALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602552 | |

| Record name | 4-Ethoxy-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,5-dimethylaniline | |

CAS RN |

706822-63-1 | |

| Record name | 4-Ethoxy-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)

![2-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1342062.png)